

An In-depth Technical Guide to 1,1-Dimethoxypropane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,1-Dimethoxypropane

Cat. No.: B011042

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **1,1-Dimethoxypropane** (DMP), a valuable acetal in organic synthesis. With the molecular formula $C_5H_{12}O_2$, this compound serves as a versatile protecting group for aldehydes and a precursor in various chemical transformations.^[1] This document collates essential physicochemical and spectroscopic data, outlines detailed experimental protocols for its synthesis, discusses its applications, particularly in the context of medicinal chemistry and drug development, and provides critical safety and handling information. All quantitative data is presented in structured tables for clarity and comparative analysis, and key processes are visualized through diagrams to facilitate understanding.

Physicochemical Properties

1,1-Dimethoxypropane, also known as propionaldehyde dimethyl acetal, is a colorless liquid.^[2] It is characterized by the presence of two methoxy groups attached to the first carbon of a propane chain.^[1] A summary of its key physical and chemical properties is provided in Table 1.

Table 1: Physicochemical Properties of **1,1-Dimethoxypropane**

| Property | Value | Reference(s) |
|-------------------|--------------------------------------------------------------|--------------|
| Molecular Formula | C5H12O2 | [1] |
| Molecular Weight | 104.15 g/mol | [1] |
| CAS Number | 4744-10-9 | [1] |
| Appearance | Colorless liquid | [2] |
| Boiling Point | 89 °C | [3] |
| Density | 0.85 g/cm ³ | [3] |
| Flash Point | 10 °C | [3] |
| Solubility | Soluble in organic solvents, limited solubility in water. | [2] |
| Refractive Index | 1.3780 - 1.3810 | [3] |
| Vapor Pressure | 65.2 mmHg at 25°C | [3] |

Spectroscopic Data

The structural elucidation of **1,1-Dimethoxypropane** is supported by various spectroscopic techniques. The key spectral data are summarized in Table 2.

Table 2: Spectroscopic Data of **1,1-Dimethoxypropane**

| Spectroscopy | Data | Reference(s) |
|----------------------------|-------------------------------------------------------------------------|--------------|
| ^1H NMR | Data available, but specific peak assignments require further analysis. | [1] |
| ^{13}C NMR | Data available, but specific peak assignments require further analysis. | [1] |
| Mass Spectrometry (MS) | GC-MS data available through NIST Mass Spectrometry Data Center. | [1] |
| Infrared (IR) Spectroscopy | Vapor phase IR spectra are available. | [1] |

Synthesis of 1,1-Dimethoxypropane: An Experimental Protocol

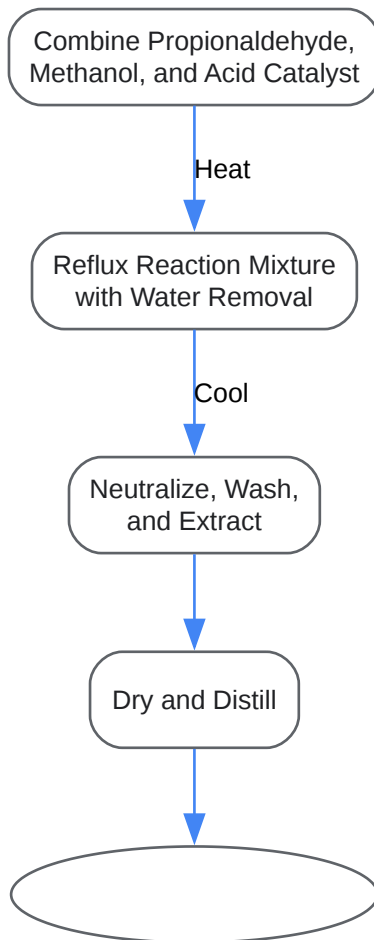
The synthesis of **1,1-Dimethoxypropane** typically involves the acid-catalyzed reaction of propionaldehyde with methanol. This reaction is an equilibrium process, and the removal of water is crucial to drive the reaction towards the formation of the acetal.

Reaction Principle

The formation of an acetal from an aldehyde and an alcohol proceeds via a hemiacetal intermediate. The reaction is catalyzed by an acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.

Experimental Workflow

Synthesis of 1,1-Dimethoxypropane Workflow



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **1,1-Dimethoxypropane**.

Detailed Methodology

Materials:

- Propionaldehyde
- Methanol (anhydrous)
- Acid catalyst (e.g., p-toluenesulfonic acid or a strong acid ion-exchange resin)
- Anhydrous sodium sulfate or magnesium sulfate

- Saturated sodium bicarbonate solution
- Brine (saturated sodium chloride solution)
- Diethyl ether or other suitable extraction solvent

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser, combine propionaldehyde (1.0 equivalent) and anhydrous methanol (2.5 equivalents).
- **Catalyst Addition:** Add a catalytic amount of the acid catalyst (e.g., 0.01-0.05 equivalents of p-toluenesulfonic acid).
- **Reaction:** Heat the mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap. Continue the reaction until no more water is collected.
- **Work-up:**
 - Cool the reaction mixture to room temperature.
 - Neutralize the acid catalyst by washing the reaction mixture with a saturated sodium bicarbonate solution.
 - Separate the organic layer and wash it with brine.
 - Extract the aqueous layers with diethyl ether.
- **Purification:**
 - Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.
 - Filter to remove the drying agent.
 - Purify the crude product by fractional distillation to obtain pure **1,1-Dimethoxypropane**.

Applications in Research and Drug Development

Acetals, such as **1,1-Dimethoxypropane**, are crucial functional groups in organic synthesis and have found significant applications in medicinal chemistry and drug development.

Protecting Group Chemistry

The primary application of **1,1-Dimethoxypropane** is as a protecting group for aldehydes. The acetal functionality is stable to basic and nucleophilic conditions, allowing for chemical modifications at other sites of a complex molecule. The aldehyde can be readily regenerated by acid-catalyzed hydrolysis.

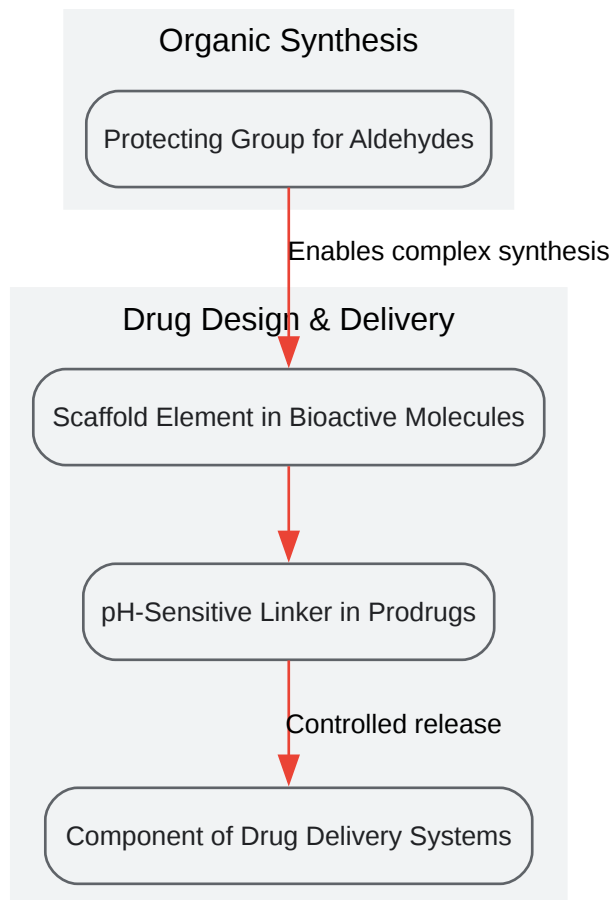
Acetal-Based Drug Delivery

Acetals are pH-sensitive linkages that can be designed to hydrolyze under mildly acidic conditions.^[4] This property is exploited in drug delivery systems to trigger the release of therapeutics selectively in acidic environments such as tumor tissues or within cellular compartments like endosomes and lysosomes.^{[4][5]} The rate of hydrolysis can be tuned by modifying the chemical structure of the acetal.^[4]

Scaffolding Elements in Drug Design

While sometimes perceived as potentially unstable, acetal and ketal motifs can be incorporated into orally bioavailable drugs.^{[6][7]} Their chemical stability can be modulated through physicochemical design principles, such as the inclusion of nearby electron-withdrawing groups or conformational restriction.^[7]

Role of Acetals in Drug Development

[Click to download full resolution via product page](#)

Caption: The role of acetals in the drug development pipeline.

Safety and Handling

1,1-Dimethoxypropane is a highly flammable liquid and vapor.[1][2] It is essential to handle this chemical with appropriate safety precautions in a well-ventilated area, away from heat, sparks, open flames, and other ignition sources.[2]

Table 3: GHS Hazard Information for **1,1-Dimethoxypropane**

| Hazard Class | Hazard Category | Hazard Statement |
|-------------------|-----------------|------------------------------------------|
| Flammable liquids | Category 2 | H225: Highly flammable liquid and vapour |

Personal Protective Equipment (PPE):

- Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.
- Skin Protection: Wear protective gloves (e.g., nitrile rubber).
- Respiratory Protection: Use a respirator with an organic vapor cartridge if ventilation is inadequate.

First-Aid Measures:

- Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen.[2]
- Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water.[2]
- Eye Contact: Rinse cautiously with water for several minutes.[2]
- Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]

Storage and Disposal: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2] Dispose of contents and container in accordance with local, regional, national, and international regulations.[2]

Conclusion

1,1-Dimethoxypropane is a chemical of significant utility in organic synthesis, primarily as a protecting group for aldehydes. Its physicochemical properties, reactivity, and applications, particularly in the realm of drug development as pH-sensitive linkers and structural scaffolds, make it a compound of interest for researchers and scientists. Adherence to strict safety protocols is imperative when handling this flammable substance. This guide provides a

foundational understanding of **1,1-Dimethoxypropane** to support its effective and safe use in a laboratory and research setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,1-Dimethoxypropane | C₅H₁₂O₂ | CID 20859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. 1,1-Dimethoxypropane | lookchem [lookchem.com]
- 4. Acetals as pH-sensitive linkages for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Geminal Diheteroatomic Motifs: Some Applications of Acetals, Ketals, and Their Sulfur and Nitrogen Homologues in Medicinal Chemistry and Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1,1-Dimethoxypropane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b011042#1-1-dimethoxypropane-molecular-formula-c5h12o2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com